molecular formula C27H27N3O5S B328898 ETHYL (2E)-5-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-7-METHYL-3-OXO-2-[(PYRIDIN-2-YL)METHYLIDENE]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2E)-5-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-7-METHYL-3-OXO-2-[(PYRIDIN-2-YL)METHYLIDENE]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B328898
M. Wt: 505.6 g/mol
InChI Key: XKMPZCWXQZSHEM-CJLVFECKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-[4-(allyloxy)-3-ethoxyphenyl]-7-methyl-3-oxo-2-(2-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine class. This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core fused with various functional groups such as allyloxy, ethoxy, and pyridinylmethylene. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2E)-5-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-7-METHYL-3-OXO-2-[(PYRIDIN-2-YL)METHYLIDENE]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves multiple steps, starting with the preparation of the thiazolopyrimidine core. One common method involves the reaction of 2-aminothiazole with ethyl acetoacetate under basic conditions to form the thiazolopyrimidine scaffold. Subsequent functionalization of the scaffold with allyloxy, ethoxy, and pyridinylmethylene groups is achieved through a series of nucleophilic substitution and condensation reactions .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[4-(allyloxy)-3-ethoxyphenyl]-7-methyl-3-oxo-2-(2-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiazolopyrimidine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced .

Scientific Research Applications

Ethyl 5-[4-(allyloxy)-3-ethoxyphenyl]-7-methyl-3-oxo-2-(2-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL (2E)-5-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-7-METHYL-3-OXO-2-[(PYRIDIN-2-YL)METHYLIDENE]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Ethyl 5-[4-(allyloxy)-3-ethoxyphenyl]-7-methyl-3-oxo-2-(2-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives:

Properties

Molecular Formula

C27H27N3O5S

Molecular Weight

505.6 g/mol

IUPAC Name

ethyl (2E)-5-(3-ethoxy-4-prop-2-enoxyphenyl)-7-methyl-3-oxo-2-(pyridin-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C27H27N3O5S/c1-5-14-35-20-12-11-18(15-21(20)33-6-2)24-23(26(32)34-7-3)17(4)29-27-30(24)25(31)22(36-27)16-19-10-8-9-13-28-19/h5,8-13,15-16,24H,1,6-7,14H2,2-4H3/b22-16+

InChI Key

XKMPZCWXQZSHEM-CJLVFECKSA-N

SMILES

CCOC1=C(C=CC(=C1)C2C(=C(N=C3N2C(=O)C(=CC4=CC=CC=N4)S3)C)C(=O)OCC)OCC=C

Isomeric SMILES

CCOC1=C(C=CC(=C1)C2C(=C(N=C3N2C(=O)/C(=C\C4=CC=CC=N4)/S3)C)C(=O)OCC)OCC=C

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(N=C3N2C(=O)C(=CC4=CC=CC=N4)S3)C)C(=O)OCC)OCC=C

Origin of Product

United States

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